molecular formula C20H26ClN5OS B1682374 Tildacerfont CAS No. 1014983-00-6

Tildacerfont

Cat. No. B1682374
Key on ui cas rn: 1014983-00-6
M. Wt: 420.0 g/mol
InChI Key: CLKXPWDYEYIPFS-UHFFFAOYSA-N
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Patent
US08030304B2

Procedure details

Under a nitrogen atmosphere dissolve 3-(4-bromo-2-morpholin-4-yl-thiazol-5-yl)-7-(1-ethyl-propyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine (116 mg, 0.25 mmol) in THF (1.5 mL) and chill to −78° C. Add n-butyl lithium (0.1 mL. 2.5 M in hexane, 0.25 mmol) and stir at −78° C. for 30 min. Add N-chlorosuccinimide (33.4 mg, 0.25 mmol) and stir for another 30 min, slowly warming to room temperature. After stirring overnight, quench the reaction by adding a solution of saturated ammonia chloride and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to a residue. Purify the crude material by flash chromatography, eluting with hexanes:dichloromethane:ethyl acetate (5:5:2) to provide the title compound (54 mg). MS (APCI) m/z (35Cl) 420.6 (M+1)+; 1H NMR (400 MHz, CDCl3): 6.44 (s, 1H), 3.79 (t, 4H, J=4.8 Hz), 3.63-3.56 (m, 1H), 3.47 (t, 4H, J=4.8 Hz), 2.55 (s, 3H), 2.45 (s, 3H), 1.88-1.75 (m, 4H), 0.87 (t, 6H, J=7.5 Hz).
Name
3-(4-bromo-2-morpholin-4-yl-thiazol-5-yl)-7-(1-ethyl-propyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
33.4 mg
Type
reactant
Reaction Step Three
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[S:5][C:6]=1[C:7]1[C:8]([CH3:22])=[N:9][N:10]2[C:15]([CH:16]([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH:14][C:13]([CH3:21])=[N:12][C:11]=12.C([Li])CCC.[Cl:34]N1C(=O)CCC1=O.[Cl-].N>C1COCC1>[Cl:34][C:2]1[N:3]=[C:4]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[S:5][C:6]=1[C:7]1[C:8]([CH3:22])=[N:9][N:10]2[C:15]([CH:16]([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH:14][C:13]([CH3:21])=[N:12][C:11]=12 |f:3.4|

Inputs

Step One
Name
3-(4-bromo-2-morpholin-4-yl-thiazol-5-yl)-7-(1-ethyl-propyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
Quantity
116 mg
Type
reactant
Smiles
BrC=1N=C(SC1C=1C(=NN2C1N=C(C=C2C(CC)CC)C)C)N2CCOCC2
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
33.4 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warming to room temperature
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash the organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a residue
CUSTOM
Type
CUSTOM
Details
Purify the crude material by flash chromatography
WASH
Type
WASH
Details
eluting with hexanes:dichloromethane:ethyl acetate (5:5:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
title compound
Type
product
Smiles
ClC=1N=C(SC1C=1C(=NN2C1N=C(C=C2C(CC)CC)C)C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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